2-Phenylquinolin-4-ol

描述

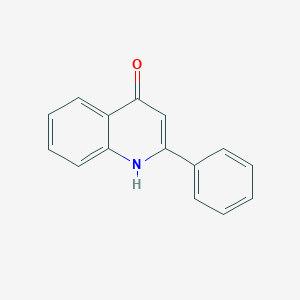

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGABMVVOXLQCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163869 | |

| Record name | 2-Phenyl-4-oxohydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14802-18-7, 1144-20-3 | |

| Record name | 2-Phenyl-4-oxohydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1144-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-4-oxohydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylquinolin-4-ol: Chemical Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylquinolin-4-ol, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry. Exhibiting keto-enol tautomerism, it primarily exists as 2-phenyl-1H-quinolin-4-one. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. While direct biological studies on this compound are limited, this document explores its potential therapeutic applications based on the activities of its derivatives, which have demonstrated a broad range of pharmacological effects, including anticancer, antibacterial, and immunosuppressive properties. Detailed experimental protocols for its synthesis and potential biological evaluation are presented to facilitate further research and drug discovery efforts.

Chemical Structure and Identification

This compound is a fascinating molecule that exists in equilibrium with its keto tautomer, 2-phenyl-1H-quinolin-4-one. The quinolin-4-ol form possesses a hydroxyl group at the C4 position, while the quinolin-4-one form has a carbonyl group at the same position. Spectroscopic evidence suggests that the keto form is the predominant tautomer in the solid state and in solution.

Chemical Structure:

-

Enol Form (this compound):

-

A quinoline ring with a phenyl group substituted at the C2 position and a hydroxyl group at the C4 position.

-

-

Keto Form (2-Phenyl-1H-quinolin-4-one):

-

A quinolin-4-one ring system with a phenyl group at the C2 position.

-

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| IUPAC Name | 2-phenyl-1H-quinolin-4-one | |

| Synonyms | This compound, 2-phenyl-4-quinolinol, 4-hydroxy-2-phenylquinoline | [1] |

| CAS Number | 1144-20-3 | [1][2][3] |

| Molecular Formula | C15H11NO | [1][2][3] |

| Molecular Weight | 221.25 g/mol | [3] |

| SMILES | OC1=CC(C2=CC=CC=C2)=NC3=CC=CC=C13 | [2] |

| InChI | InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table 2: Physicochemical Properties of 2-Phenyl-1H-quinolin-4-one

| Property | Value | Citation |

| Melting Point | 242-244 °C | |

| Boiling Point | 375.43 °C (Predicted) | |

| Solubility | Limited quantitative data is available. Generally insoluble in water, with increased solubility at higher pH. Soluble in some organic solvents. The solubility of the related 2-phenylquinoline-4-carboxylic acid is higher in polar solvents and basic conditions. | [4] |

| pKa | Not experimentally determined. |

Table 3: Spectroscopic Data for 2-Phenyl-1H-quinolin-4-one

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.72 (s, 1H), 8.10 (dd, J=8.1, 1.1 Hz, 1H), 7.83 (dd, J=6.6, 2.9 Hz, 2H), 7.77 (d, J=8.3 Hz, 1H), 7.70-7.64 (m, 1H), 7.63-7.55 (m, 3H), 7.34 (t, J=7.2 Hz, 1H), 6.34 (s, 1H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32. |

| Mass Spectrometry (EI) | m/z (%): 221 (M+), 193, 165, 140, 115, 89, 77, 63. |

| Infrared (IR) | Characteristic peaks for C=O stretching (around 1650 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and aromatic C-H and C=C stretching. |

Synthesis of this compound

Several synthetic routes are available for the preparation of 4-hydroxyquinolines. The Conrad-Limpach synthesis and the Camps cyclization are two of the most common and effective methods.[5][6][7][8][9][10][11][12]

Conrad-Limpach Synthesis

This method involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, which is then cyclized at high temperature.[5][6][10][11][12]

Conrad-Limpach Synthesis Workflow

Experimental Protocol (Adapted from the synthesis of 4-hydroxyquinolines): [12]

-

Step 1: Enamine Formation.

-

In a round-bottom flask, combine aniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux in a suitable solvent (e.g., toluene with a Dean-Stark trap to remove water) for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

-

Step 2: Thermal Cyclization.

-

In a separate flask, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to approximately 250 °C.

-

Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the temperature for 30-60 minutes.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture, which should cause the product to precipitate.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Camps Cyclization

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[7][9]

Camps Cyclization Workflow

Experimental Protocol (Adapted from the synthesis of 2-aryl-4-quinolones): [7]

-

Preparation of o-Benzamidoacetophenone:

-

React 2-aminoacetophenone with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane) at room temperature.

-

Work up the reaction to isolate the o-benzamidoacetophenone precursor.

-

-

Camps Cyclization:

-

Dissolve the o-benzamidoacetophenone in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization.

-

Biological Activities and Potential Therapeutic Applications

While direct experimental data on the biological activities of this compound is scarce, the extensive research on its derivatives provides strong indications of its potential as a pharmacologically active agent. The 2-phenylquinoline scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic properties.

Anticancer Potential

Many derivatives of 2-phenylquinoline have demonstrated significant cytotoxic activity against various cancer cell lines.[13] The proposed mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[14][15]

HDAC Inhibition Pathway

Antimicrobial Activity

The quinoline ring is a core structural component of several well-known antimicrobial agents. Derivatives of 2-phenylquinoline have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing promising results.[16] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair.

Immunomodulatory Effects

Substituted 2-phenylquinolin-4-amines have been identified as potent antagonists of immunostimulatory CpG-oligodeoxynucleotides, suggesting a potential role for this scaffold in the development of immunosuppressive agents for the treatment of autoimmune diseases and other inflammatory conditions.[17]

Experimental Protocols for Biological Evaluation

To facilitate further investigation into the biological activities of this compound, the following are standard experimental protocols for assessing cytotoxicity and enzyme inhibition.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted to assess the inhibitory activity of this compound against a specific enzyme of interest (e.g., a kinase, a deacetylase, or a bacterial enzyme).

Methodology:

-

Reaction Mixture Preparation: In a suitable assay buffer, prepare a reaction mixture containing the target enzyme, its substrate, and any necessary cofactors.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control and a positive control (a known inhibitor of the enzyme).

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor) and incubate at the optimal temperature for the enzyme for a defined period.

-

Reaction Termination and Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a chemical scaffold that is prevalent in a multitude of biologically active compounds. While direct studies on its pharmacological profile are limited, the extensive research on its derivatives strongly suggests its potential as a valuable lead compound for drug discovery, particularly in the areas of oncology, infectious diseases, and immunology. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, encouraging further research to elucidate its specific mechanisms of action and therapeutic potential. Future studies should focus on a comprehensive screening of its biological activities, determination of its structure-activity relationships, and optimization of its structure to enhance potency and selectivity for specific biological targets.

References

- 1. This compound | CAS 1144-20-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. appchemical.com [appchemical.com]

- 3. CAS 1144-20-3 | this compound - Synblock [synblock.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 15. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Discovery of 2-Phenylquinolin-4-ol: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Methodologies and Biological Significance

This technical guide provides a comprehensive overview of the synthesis, discovery, and characteristics of 2-Phenylquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical and biological pathways.

Introduction

This compound, and its tautomeric form 2-phenyl-1H-quinolin-4-one, belongs to the quinoline class of heterocyclic compounds. The quinoline ring system is a prominent structural motif found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. Derivatives of 2-phenylquinoline have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The presence of the phenyl group at the 2-position and the hydroxyl (or keto) group at the 4-position provides a versatile platform for further functionalization, making it a valuable starting material for the development of novel therapeutic agents.

The discovery of synthetic routes to quinoline derivatives dates back to the late 19th century, with seminal contributions from chemists such as Conrad, Limpach, and Camps. These classical methods, which are still in use today, have enabled the exploration of the vast chemical space of quinoline-based compounds and their subsequent investigation in various biological systems.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. This section details the experimental protocols for three common and effective approaches: the Conrad-Limpach Synthesis, the Camps Cyclization, and the Pfitzinger Reaction.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, first reported in 1887, is a two-step process involving the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[3][4]

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate

-

In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl benzoylacetate (1.0 equivalent).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

If a solvent is used (e.g., toluene), equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture at a moderate temperature (typically 100-140°C) with stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure. The resulting crude enamine intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-anilino-3-phenylacrylate from the previous step.

-

Add a high-boiling point inert solvent, such as Dowtherm A or mineral oil (approximately 10-20 mL per gram of intermediate).

-

Heat the mixture with vigorous stirring to approximately 250°C.

-

Maintain this temperature for 1-2 hours, monitoring the completion of the reaction by TLC.

-

Allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

Dilute the cooled reaction mixture with a suitable solvent like xylene or petroleum ether to facilitate further precipitation.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

dot

Camps Cyclization

The Camps cyclization, discovered by Rudolf Camps in 1899, involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to form a hydroxyquinoline.[5]

Experimental Protocol:

-

Synthesize the precursor, N-(2-acetylphenyl)benzamide, by reacting 2-aminoacetophenone with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine).

-

In a round-bottom flask, dissolve the N-(2-acetylphenyl)benzamide in a suitable solvent, such as ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude this compound can be purified by recrystallization.

dot

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin and a carbonyl compound, which can then be decarboxylated to the corresponding quinolin-4-ol.

Experimental Protocol:

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid

-

In a suitable reaction vessel, dissolve isatin in an aqueous solution of a base (e.g., 33% potassium hydroxide).

-

Slowly add an ethanolic solution of acetophenone to the basic isatin solution.

-

Heat the mixture to reflux (approximately 85°C) for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., 3 M HCl) to a pH of 5-6 to precipitate the product.

-

Collect the solid 2-phenylquinoline-4-carboxylic acid by filtration, wash with water, and dry.

Step 2: Decarboxylation to this compound

-

Place the 2-phenylquinoline-4-carboxylic acid in a flask suitable for high-temperature reactions.

-

Add a high-boiling point solvent (e.g., diphenyl ether) to create a stirrable slurry.

-

Heat the mixture to 240-260°C under an inert atmosphere.

-

Maintain the temperature until gas evolution (CO2) ceases.

-

Cool the reaction mixture and add a non-polar solvent to precipitate the product.

-

Collect the solid by filtration and purify by recrystallization.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| Melting Point | 242-244 °C |

| CAS Number | 1144-20-3 |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₅H₁₂NO: 222.0914, found: 222.0917 |

Discovery and Biological Significance

The quinoline scaffold is a cornerstone of medicinal chemistry, with a rich history of applications. While the specific historical moment of the first synthesis of this compound is not prominently documented, its existence is a direct consequence of the development of foundational synthetic reactions like the Conrad-Limpach synthesis in 1887.[3]

The true "discovery" of the importance of 2-phenylquinolines lies in the elucidation of their diverse biological activities. Research has shown that derivatives of this scaffold can act as:

-

Anticancer Agents: By inhibiting tubulin polymerization or targeting specific kinases.[6]

-

Antiviral Agents: Including activity against coronaviruses.

-

HDAC Inhibitors: Derivatives of 2-phenylquinoline-4-carboxylic acid have shown selectivity for histone deacetylase 3 (HDAC3).[3]

-

Antibacterial Agents: By acting as efflux pump inhibitors.[1]

Mechanism of Action: Efflux Pump Inhibition

A notable biological activity of certain 2-phenylquinoline derivatives is the inhibition of bacterial efflux pumps. These pumps are a major mechanism of antibiotic resistance, as they actively transport antibiotics out of the bacterial cell. A derivative of 2-phenylquinoline, PQQ4R, has been shown to inhibit efflux pumps in E. coli. The proposed mechanism involves the destabilization of the inner membrane potential and the impairment of ATP production, which are essential for the energy-dependent function of the efflux pumps.[1]

References

- 1. Mode of action of the 2-phenylquinoline efflux inhibitor PQQ4R against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol [1] |

| IUPAC Name | 2-phenyl-1H-quinolin-4-one[2] |

| CAS Number | 1144-20-3[1][2][3] |

| Appearance | White to yellow solid[4] |

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 11.72 | s | 1H | N-H | [4] |

| 8.10 | dd, J = 8.1, 1.1 Hz | 1H | H-5 | [4] |

| 7.83 | dd, J = 6.6, 2.9 Hz | 2H | H-2', H-6' | [4] |

| 7.77 | d, J = 8.3 Hz | 1H | H-8 | [4] |

| 7.70 – 7.64 | m | 1H | H-7 | [4] |

| 7.63 – 7.55 | m | 3H | H-3', H-4', H-5' | [4] |

| 7.34 | t, J = 7.2 Hz | 1H | H-6 | [4] |

| 6.34 | s | 1H | H-3 | [4] |

¹³C NMR (Carbon-13 NMR) Data

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 176.92 | C-4 | [4] |

| 149.98 | C-2 | [4] |

| 140.50 | C-8a | [4] |

| 134.21 | C-1' | [4] |

| 131.80 | C-7 | [4] |

| 130.44 | C-4' | [4] |

| 128.99 | C-3', C-5' | [4] |

| 127.41 | C-2', C-6' | [4] |

| 124.86 | C-5 | [4] |

| 124.71 | C-4a | [4] |

| 123.24 | C-6 | [4] |

| 118.71 | C-8 | [4] |

| 107.32 | C-3 | [4] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.

| Ion | Calculated m/z | Found m/z | Ionization | Reference |

| [M+H]⁺ | 222.0914 | 222.0917 | ESI | [4] |

The NIST Mass Spectrometry Data Center reports the top peak in the mass spectrum to be at m/z 221.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H Stretch | Hydroxyl (enol tautomer) |

| 3200-3000 | N-H Stretch | Amine (amide tautomer) |

| 3100-3000 | C-H Stretch | Aromatic |

| ~1660 | C=O Stretch | Carbonyl (amide tautomer) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1260-1000 | C-O Stretch | Enol tautomer |

Experimental Methodologies

The data presented in this guide were obtained using standard spectroscopic techniques.

NMR Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively.[4] The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), with the solvent peak used as an internal standard (δ = 2.50 ppm for ¹H NMR and δ = 39.50 ppm for ¹³C NMR).[4]

Mass Spectrometry:

High-resolution mass spectra (HRMS) were acquired using an FT-ICR mass spectrometer with electrospray ionization (ESI).[4]

Synthesis (for context):

A common synthesis method involves charging a test tube with the appropriate aniline and β-ketoester derivatives, along with TEMPO and KHCO₃ in DMSO. The reaction mixture is then stirred at 120 °C under an oxygen atmosphere. After cooling, the product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Multifaceted Biological Activities of 2-Phenylquinolin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinolin-4-ol scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated promising therapeutic potential, exhibiting a range of effects including anticancer, antimicrobial, and antiplatelet activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and workflows.

Data Presentation: Quantitative Biological Activity

The biological efficacy of this compound derivatives has been quantified against various cell lines and microbial strains. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity, providing a clear comparison of the potency of different analogs.

Table 1: Anticancer Activity of this compound Derivatives (IC50, µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| D28 | K562 (Leukemia) | 1.02 | [1][2] |

| D28 | U266 (Myeloma) | 1.08 | [1][2] |

| D28 | U937 (Lymphoma) | 1.11 | [1][2] |

| D28 | MCF-7 (Breast Cancer) | 5.66 | [1][2] |

| D28 | Fadu (Head and Neck Cancer) | 3.22 | [1][2] |

| D28 | MDA-MB-231 (Breast Cancer) | 4.15 | [1][2] |

| D28 | MDA-MB-468 (Breast Cancer) | 2.89 | [1][2] |

| D28 | A549 (Lung Cancer) | 2.83 | [1][2] |

| D28 | A2780 (Ovarian Cancer) | 3.86 | [1][2] |

| D28 | HepG2 (Liver Cancer) | 2.16 | [1][2] |

| IVg | A549 (Lung Cancer) | 0.0298 | [3] |

| IVg | MDA-MB (Breast Cancer) | 0.0338 | [3] |

| 8 | Platelet Aggregation | 0.08 | [4] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [5] |

| 5a7 | Escherichia coli | 128 | [5] |

| Compound 7 | Escherichia coli | - | [6] |

| Compound 7 | Staphylococcus aureus | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the this compound core is the Pfitzinger reaction.

Protocol: Pfitzinger Synthesis of 6-Chloro-2-phenylquinolin-4-carboxylic acid [1]

-

Preparation of Reagents: Prepare a 20% aqueous ethanol solution.

-

Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the 20% aqueous ethanol solution.

-

Addition of Reactants: Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

-

Reflux: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolution and Extraction: Dissolve the resulting residue in a minimum amount of water. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial acetic acid until a precipitate forms (typically at pH 4-5).

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove inorganic salts.

-

Drying: Dry the final product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity [7][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination [5]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

-

Serial Dilution: Prepare a two-fold serial dilution of the test this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test bacteria to each well.

-

Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

HDAC Inhibition Signaling Pathway

Certain this compound derivatives function as Histone Deacetylase (HDAC) inhibitors. By blocking HDACs, these compounds prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[2][9]

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. Some this compound derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing anticancer effects.

Experimental Workflows

MTT Assay Workflow

The following diagram illustrates the sequential steps involved in performing an MTT assay to determine the cytotoxicity of this compound derivatives.

MIC Determination Workflow

This diagram outlines the process for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Phenylquinolin-4-ol Scaffold: A Multifaceted Core for Therapeutic Innovation

An In-depth Technical Guide on the Mechanisms of Action, Experimental Evaluation, and Therapeutic Potential of 2-Phenylquinolin-4-ol and its Derivatives.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. While the parent compound, this compound, serves as a foundational structure, its derivatives have been extensively explored and shown to exhibit potent anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the diverse mechanisms of action associated with this scaffold, detailed experimental protocols for their evaluation, and a compilation of quantitative data to support further research and development in this promising area. The inherent drug-like properties and synthetic tractability of the 2-phenylquinolin-4-one backbone make it a privileged structure for the design of novel therapeutic agents targeting a range of diseases.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Derivatives of the this compound scaffold have emerged as potent anticancer agents, acting through a variety of mechanisms to thwart tumor growth and proliferation. These compounds have demonstrated the ability to modulate key signaling pathways, inhibit essential enzymes, and induce programmed cell death, highlighting their potential as multifaceted chemotherapeutics.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis, making it a prime target for cancer therapy. Several derivatives of this compound have been identified as potent inhibitors of this pathway.

Mechanism of Action:

These derivatives typically function as ATP-competitive inhibitors of PI3K, particularly the p110α isoform, which is frequently mutated in various cancers. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production subsequently blocks the activation of downstream effectors, including the serine/threonine kinase Akt and mammalian target of rapamycin (mTOR). The net effect is the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram:

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Tyrosine Kinase Inhibition (e.g., EGFR)

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently overexpressed or mutated in various cancers. The quinoline scaffold is a key component of several approved EGFR inhibitors.

Mechanism of Action:

Similar to their action on PI3K, this compound derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP binding site, they prevent autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote cell growth and survival.

Inhibition of Tubulin Polymerization

The microtubule network is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Mechanism of Action:

Certain 2-phenylquinoline derivatives have been shown to inhibit the polymerization of tubulin into microtubules. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the silencing of tumor suppressor genes.

Mechanism of Action:

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective inhibitors of HDAC3.[1][2] These compounds typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, leading to histone hyperacetylation and the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis.[1][2]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the development of various diseases, including cancer. Cyclooxygenase (COX) enzymes are central to the inflammatory process.

Mechanism of Action:

Derivatives of the 2-phenylquinoline scaffold have demonstrated potent inhibitory activity against COX enzymes, particularly COX-2, which is often upregulated at sites of inflammation. By blocking the cyclooxygenase activity of these enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Antiviral Activity

The emergence of novel viral pathogens necessitates the development of new antiviral agents. The 2-phenylquinoline scaffold has shown promise in this area as well.

Mechanism of Action:

Recent studies have identified 2-phenylquinoline derivatives as inhibitors of the SARS-CoV-2 helicase (nsp13).[3] This enzyme is essential for viral replication, and its inhibition represents a promising strategy for the development of broad-spectrum anticoronaviral drugs.

Quantitative Data on Biological Activities

The following tables summarize the in vitro efficacy of various derivatives of the this compound scaffold against a range of biological targets.

Table 1: Anticancer Activity of 2-Phenylquinoline Derivatives

| Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | HCT-116 (Colon) | 4.9 - 5.3 | [4] |

| Caco-2 (Colon) | 17.0 - 18.9 | [4] | |

| 2-phenylquinoline-4-carboxylic acid derivatives | K562 (Leukemia) | 1.02 | [2] |

| U266 (Myeloma) | 1.08 | [2] | |

| MCF-7 (Breast) | 5.66 | [2] | |

| A549 (Lung) | 2.83 | [2] | |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | HeLa (Cervical) | 0.50 - 3.58 | [2] |

| MCF-7 (Breast) | 0.33 - 7.10 | [2] | |

| MDA-MB-231 (Breast) | 0.33 - 7.10 | [2] | |

| A2780 (Ovarian) | 0.33 - 7.10 | [2] |

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound | HDAC Isoform | IC50 (µM) | Reference |

| D28 | HDAC3 | 24.45 | [1][2] |

| D29 | HDAC1 | 32.59 | [2] |

| HDAC2 | 183.5 | [2] | |

| HDAC3 | 0.477 | [2] |

Table 3: Antiviral Activity of 2-Phenylquinoline Derivatives

| Derivative | Virus/Target | EC50/IC50 (µM) | Reference |

| PQQ4O (1a) | SARS-CoV-2 | 6 (EC50) | [5] |

| Compound 6g | SARS-CoV-2 Helicase (nsp13) | 0.42 (IC50) | [5] |

| Compound 7k | SARS-CoV-2 Helicase (nsp13) | 1.41 (IC50) | [5] |

Experimental Protocols

The following are representative protocols for key in vitro assays used to evaluate the biological activities of this compound derivatives.

In Vitro Cytotoxicity Screening Workflow

Caption: A generalized workflow for in vitro cytotoxicity screening.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate

-

Assay buffer

-

Developer solution

-

This compound derivative

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Signal Development: Add the developer solution to stop the reaction and initiate the development of the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Heme

-

Assay buffer

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic acid

-

This compound derivative

-

96-well plates

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzymes, heme, and test compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Substrate Addition: Add the colorimetric substrate solution to all wells.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over time.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Conclusion

The this compound scaffold represents a highly valuable and versatile core structure in the field of drug discovery. The extensive research into its derivatives has unveiled a remarkable diversity of biological activities, with significant potential for the development of novel therapeutics for cancer, inflammatory diseases, and viral infections. The demonstrated ability of these compounds to modulate multiple, clinically relevant targets underscores the importance of this scaffold. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its analogues, with the ultimate goal of translating these promising findings into new and effective medicines.

References

- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

This technical guide provides a comprehensive overview of 2-Phenylquinolin-4-ol and its related compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this chemical scaffold.

Core Compound: this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₅H₁₁NO. It consists of a quinoline core substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Physicochemical Properties:

| Property | Value |

| CAS Number | 1144-20-3 |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 2-phenyl-1H-quinolin-4-one |

| Synonyms | 2-phenyl-4-quinolinol, 4-hydroxy-2-phenylquinoline |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods for quinoline ring formation. These reactions often involve the condensation of anilines with carbonyl compounds.

Experimental Protocols for Synthesis

1. Conrad-Limpach Synthesis (for 4-hydroxyquinolines):

This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[1]

-

Step 1: Enamine Formation: Aniline or a substituted aniline is reacted with a β-ketoester at moderate temperatures. This reaction is often catalyzed by a small amount of acid.

-

Step 2: Thermal Cyclization: The resulting β-aminoacrylate intermediate is heated at high temperatures (around 250 °C) in a high-boiling inert solvent, such as mineral oil or diphenyl ether, to induce intramolecular cyclization and elimination of an alcohol, yielding the 4-hydroxyquinoline product.[2][3]

2. Pfitzinger Reaction:

This reaction is used to synthesize quinoline-4-carboxylic acids from isatin and a carbonyl compound under basic conditions. To obtain this compound, the resulting carboxylic acid would need to be decarboxylated.

-

Procedure: 5-chloroisatin and acetophenone are dissolved in a 20% aqueous ethanol solution containing potassium hydroxide.[4] The mixture is heated at 80-90 °C for 18-36 hours.[4] After cooling and acidification, the precipitated 6-chloro-2-phenylquinoline-4-carboxylic acid is collected.[4] This intermediate can then be decarboxylated by heating in a high-boiling point solvent to yield the final product.[4]

3. Friedländer Synthesis:

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

-

Procedure: 2-amino-5-chlorobenzophenone is reacted with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid in absolute ethanol.[5] The mixture is refluxed for 4-6 hours.[5] Upon cooling, the product precipitates and can be purified by recrystallization.[5]

4. Gould-Jacobs Reaction:

This is a versatile method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.

-

Procedure: 4-chloroaniline and diethyl ethoxymethylenemalonate are heated at 100-120°C for 2 hours.[5] The resulting intermediate is then added to a high-boiling solvent like diphenyl ether and heated to about 250°C for 30-60 minutes to facilitate thermal cyclization.[5]

Biological Activities and Quantitative Data

Derivatives of 2-phenylquinoline have demonstrated a range of biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Several 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Table 1: Antibacterial Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [6]

| Compound | R | X | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | MRSA (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| 5a₄ | H | Cl | 64 | >128 | >128 | >128 | >128 |

| 5a₇ | H | F | >128 | >128 | 128 | >128 | >128 |

| 5b₄ | CH₃ | Cl | >128 | >128 | >128 | >128 | >128 |

Data from selected compounds in the study.

Anticancer Activity as Histone Deacetylase (HDAC) Inhibitors

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[7][8]

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [7][9]

| Compound | R | X | HDAC1 (IC₅₀, µM) | HDAC2 (IC₅₀, µM) | HDAC3 (IC₅₀, µM) | HDAC6 (IC₅₀, µM) | K562 Cell Growth Inhibition (IC₅₀, µM) |

| D28 | H | OH | >100 | >100 | 24.45 | >100 | Not specified |

| D29 | H | NH₂ | 32.59 | 183.5 | 0.477 | >1000 | Not specified |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity or cell growth.

Antagonists of Immunostimulatory CpG-oligodeoxynucleotides

Substituted 2-phenylquinolin-4-amines have been synthesized and analyzed for their ability to inhibit the immunostimulatory effects of CpG-oligodeoxynucleotides.[10] One of the most effective antagonists identified is N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, with an EC₅₀ of 0.76 nM.[10]

Experimental Protocols for Biological Assays

1. Antibacterial Activity Assay (Broth Dilution Method):

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

-

Procedure:

-

Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Incubate the plates at an appropriate temperature and duration for bacterial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

-

2. Histone Deacetylase (HDAC) Enzymatic Inhibition Assay:

-

Objective: To measure the ability of the compounds to inhibit the activity of specific HDAC isoforms.

-

Procedure:

-

Use a commercially available HDAC assay kit containing a specific HDAC enzyme (e.g., HDAC1, HDAC3) and a fluorogenic substrate.

-

Incubate the HDAC enzyme with various concentrations of the test compound.

-

Add the substrate, which upon deacetylation by the active enzyme, produces a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.[9]

-

3. Cell Viability Assay (MTT Assay):

-

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Signaling Pathways and Mechanisms of Action

HDAC Inhibition Signaling Pathway

2-Phenylquinoline derivatives that act as HDAC inhibitors interfere with the epigenetic regulation of gene expression. HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of genes that can induce cell cycle arrest and apoptosis.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Phenylquinolin-4-ol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 2-Phenylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental and in silico data for this compound, this guide leverages findings from its closely related analogs, such as 6-Chloro-2-phenylquinolin-4-ol, to infer putative biological targets, mechanisms of action, and relevant experimental protocols. This document details computational approaches, including molecular docking and molecular dynamics simulations, and presents quantitative data from analogous compounds to inform future research and guide the rational design of novel therapeutics based on the 2-phenylquinoline scaffold.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound scaffold, in particular, serves as a privileged structure in drug discovery. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools for predicting and analyzing the interactions of these compounds with biological macromolecules at an atomic level, thereby accelerating the drug discovery and development process.[2] This guide will focus on the practical application of these methods to understand the interactions of this compound with its key putative biological targets.

Putative Biological Targets and Mechanisms of Action

Based on studies of structurally related 2-phenylquinoline derivatives, several key biological targets and mechanisms of action are proposed for this compound.

Anticancer Activity

The anticancer potential of 2-phenylquinoline derivatives is a significant area of research.[1] The proposed mechanisms primarily revolve around the inhibition of crucial cellular processes involved in cell proliferation and survival.

-

Inhibition of Tubulin Polymerization: A compelling mechanism for the anticancer activity of 2-phenylquinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[3] It is suggested that compounds like 6-Chloro-2-phenylquinolin-4-ol may bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3]

-

PI3K/Akt Signaling Pathway Disruption: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[3] Quinoline derivatives have been shown to inhibit PI3K isoforms, likely by competing with ATP for binding to the kinase domain.[3]

-

G-Quadruplex Targeting: Recent studies have indicated that some 2-phenylquinoline derivatives exert their anticancer effects by targeting G-quadruplexes, which are specialized nucleic acid structures involved in cancer cell proliferation.[1]

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.

-

Inhibition of DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are established targets for quinolone-based antibiotics.[2] In silico studies can elucidate the binding mode of 2-phenylquinoline derivatives to these enzymes, aiding in the development of new antibacterial agents.[2] The mechanism of action is believed to involve the inhibition of DNA supercoiling and relaxation activities of these enzymes.

In Silico Modeling Protocols

This section provides detailed methodologies for conducting in silico investigations of this compound's interactions with its putative biological targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of its target proteins.

Experimental Protocol:

-

Software and Tools:

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking calculations.

-

Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): To obtain the 3D structures of target proteins.

-

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., Tubulin, PI3Kα, DNA Gyrase) from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atom types and charges (e.g., Gasteiger charges) using software like AutoDockTools.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. This can be generated using a chemical drawing tool like ChemDraw and optimized using a computational chemistry software.

-

Prepare the ligand for docking using ADT by detecting the root, defining rotatable bonds, and assigning Gasteiger charges.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Box Generation:

-

Define the binding site on the protein by creating a grid box that encompasses the active site, often centered on the position of a co-crystallized ligand.

-

-

Docking Simulation:

-

Run the molecular docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

-

-

Analysis of Results:

-

Analyze the docking results to identify the best binding pose based on the predicted binding affinity (in kcal/mol).

-

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic interactions.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the binding pose predicted by molecular docking.

Objective: To evaluate the stability of the this compound-protein complex and to characterize the dynamic interactions.

Experimental Protocol:

-

Software and Tools:

-

GROMACS or AMBER: For performing MD simulations.

-

Force Fields (e.g., CHARMM36, AMBER): To describe the potential energy of the system.

-

-

System Preparation:

-

Use the best-docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove steric clashes.

-

Equilibration: Perform a two-phase equilibration (NVT followed by NPT) to bring the system to the desired temperature and pressure.

-

Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

-

-

Analysis of Trajectories:

-

Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability and dynamics of the complex.

-

Quantitative Data Summary

Due to the limited direct quantitative data for this compound, the following table summarizes the biological activities of some of its closely related derivatives against various targets. This data can serve as a benchmark for future in silico and in vitro studies of the parent compound.

| Compound/Derivative | Target/Cell Line | Activity | Reference |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical Cancer) | IC50 = 0.50 µM | [1] |

| Imidazo[4,5-c]quinoline derivative | PI3Kα | IC50 = 0.9 µM | [3] |

| 2-Phenylquinoline derivatives (general) | HCoV-229E | EC50 = 0.2 - 9.4 µM | [4] |

| 2-Phenylquinoline derivatives (general) | HCoV-OC43 | EC50 = 0.6 - 7.7 µM | [4] |

| 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one (4-PQ) derivative | HL-60, Hep3B, H460 | IC50 = 0.4 - 1.0 µM | [5] |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in silico modeling of this compound.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: General workflow for molecular docking studies.

Conclusion

While direct in silico and experimental data for this compound are not extensively available, the information gathered from its derivatives provides a strong foundation for future research. The putative mechanisms of action, including the inhibition of tubulin polymerization and the disruption of the PI3K/Akt signaling pathway, present promising avenues for anticancer drug development. Similarly, its potential to target bacterial DNA gyrase and topoisomerase IV highlights its prospects as an antimicrobial agent. The detailed in silico protocols provided in this guide offer a systematic approach for researchers to investigate the molecular interactions of this compound and its analogs. The continuous refinement of these computational models, coupled with experimental validation, will be crucial in unlocking the full therapeutic potential of this promising scaffold.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Early Synthetic Approaches to 2-Phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal, early synthetic routes to 2-phenylquinolin-4-ol, a key heterocyclic scaffold. The document focuses on the core methodologies of the Conrad-Limpach, Knorr, and Niementowski syntheses, presenting detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to support research and development in medicinal chemistry and drug discovery.

Overview of Early Synthetic Strategies

The late 19th century saw the development of several foundational methods for the synthesis of quinoline derivatives. Among these, three primary routes have been historically significant for the preparation of this compound and its analogs: the Conrad-Limpach synthesis, the Knorr quinoline synthesis, and the Niementowski reaction. These methods, while classic, laid the groundwork for the vast field of quinoline chemistry and continue to inform modern synthetic strategies.

The Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this method is a cornerstone for the synthesis of 4-hydroxyquinolines.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[2]

General Workflow

The logical flow of the Conrad-Limpach synthesis involves the formation of a kinetically favored enamine intermediate at moderate temperatures, which is then cyclized under thermal conditions to yield the thermodynamically stable 4-hydroxyquinoline.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinolin-4-ol

The following protocol is a representative example of the Conrad-Limpach synthesis for a substituted this compound.

Step 1: Formation of the Enamine Intermediate (Ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate)

-

In a suitable reaction vessel equipped with a reflux condenser and a Dean-Stark apparatus, combine 4-chloroaniline (1.0 equivalent) and ethyl benzoylacetate (1.0-1.2 equivalents) in a solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Heat the mixture to reflux (approximately 110-120°C).

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure. The crude β-aminoacrylate intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization to 6-Chloro-2-phenylquinolin-4-ol

-

Place the crude enamine intermediate from Step 1 into a flask suitable for high-temperature reactions.

-

Add a high-boiling, inert solvent such as Dowtherm A or mineral oil.

-

Heat the mixture with vigorous stirring to approximately 250°C. This high temperature is critical for the intramolecular cyclization.

-

Maintain this temperature for 1-2 hours, monitoring the completion of the reaction by TLC.

-

Allow the reaction mixture to cool. The product may precipitate upon cooling.

-

Dilute the cooled mixture with a solvent like xylene or petroleum ether to aid precipitation.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.